molecular formula C6H12ClNO2S B12637906 2-(Pyrrolidin-1-YL)ethanesulfonyl chloride

2-(Pyrrolidin-1-YL)ethanesulfonyl chloride

Cat. No.: B12637906
M. Wt: 197.68 g/mol
InChI Key: HTYRRGFPVSIIBO-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-YL)ethanesulfonyl chloride is an organic compound with the molecular formula C6H12ClNO2S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-YL)ethanesulfonyl chloride typically involves the reaction of pyrrolidine with ethanesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Pyrrolidine+Ethanesulfonyl chloride2-(Pyrrolidin-1-YL)ethanesulfonyl chloride+HCl\text{Pyrrolidine} + \text{Ethanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Pyrrolidine+Ethanesulfonyl chloride→2-(Pyrrolidin-1-YL)ethanesulfonyl chloride+HCl

The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-YL)ethanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran (THF)

    Bases: Triethylamine, pyridine

    Temperature: Room temperature to slightly elevated temperatures

Major Products Formed

The major products formed from the reactions of this compound depend on the nucleophile used. For example:

Scientific Research Applications

Drug Discovery

2-(Pyrrolidin-1-YL)ethanesulfonyl chloride has been utilized as an intermediate in the synthesis of various biologically active compounds. Notably, it has been involved in the development of selective inhibitors for oncogenic pathways. For instance, it played a role in synthesizing a selective inhibitor of B-raf kinase, which is significant in melanoma treatment .

Synthesis of Complex Molecules

The compound serves as a reagent for synthesizing sulfonyl-substituted imides and lithium salts. These derivatives are valuable in creating new pharmaceuticals with enhanced efficacy and reduced side effects. It has been reported that the compound can facilitate the formation of pentafluoroethanesulfonyl fluoride, a fluorinated surfactant .

Anticancer Agents

Recent studies have highlighted the potential of derivatives synthesized from this compound in developing anticancer agents. For example, research on triazole compounds containing pyrrolidine moieties has shown promising results against various cancer types, indicating that this compound could be pivotal in creating new therapeutic strategies .

Receptor Binding Studies

The compound's derivatives have been evaluated for their interactions with biological receptors, such as metalloproteinases. Molecular docking studies have demonstrated how these compounds interact at the molecular level, providing insights into their potential therapeutic roles .

Case Study 1: Synthesis of Anticancer Compounds

In one study, researchers synthesized a series of triazole derivatives incorporating the pyrrolidine structure derived from this compound. These compounds were tested for their anticancer activity against several cell lines, demonstrating significant inhibitory effects on cell proliferation and migration .

Case Study 2: Development of Selective Inhibitors

Another notable application involved using this compound to develop selective inhibitors targeting specific kinases involved in cancer progression. The resulting compounds showed high selectivity and potency, making them candidates for further development into clinical therapies .

Summary Table of Applications

Application AreaDescriptionKey Findings/Outcomes
Drug DiscoveryIntermediate for synthesizing kinase inhibitorsSelective B-raf kinase inhibitors developed
Synthesis of Complex MoleculesForms sulfonyl-substituted imides and lithium saltsNew pharmaceuticals with enhanced properties
Anticancer AgentsDerivatives evaluated for anticancer activitySignificant inhibition of cancer cell lines
Receptor Binding StudiesInteraction studies with biological receptorsInsights into therapeutic potentials

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-YL)ethanesulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: Similar in structure but with a methyl group instead of the pyrrolidine ring.

    Benzenesulfonyl chloride: Contains a benzene ring instead of the pyrrolidine ring.

    Tosyl chloride (p-toluenesulfonyl chloride): Contains a toluene group instead of the pyrrolidine ring.

Uniqueness

2-(Pyrrolidin-1-YL)ethanesulfonyl chloride is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties to the compound. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis and research .

Biological Activity

2-(Pyrrolidin-1-YL)ethanesulfonyl chloride is an organic compound characterized by its sulfonyl chloride functional group attached to a pyrrolidine moiety. Its molecular formula is C₆H₁₂ClNO₂S, with a molecular weight of approximately 197.68 g/mol. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry and synthetic biology.

The sulfonyl chloride group in this compound contributes to its reactivity, making it valuable for various chemical synthesis applications. The compound can undergo multiple chemical reactions, including oxidation, reduction, and substitution, which are essential for modifying its structure to enhance biological activity.

Biological Activities

Research indicates that derivatives of this compound exhibit several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacteria and fungi, suggesting its potential as an antimicrobial agent.
  • Enzyme Inhibition : It has been reported to act as an inhibitor for specific enzymes, which could be beneficial in therapeutic contexts, particularly in cancer treatment .
  • Cytotoxic Effects : In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .

The mechanism of action for this compound involves its interaction with biological macromolecules. The sulfonyl chloride group can react with nucleophiles such as amines and thiols, potentially modifying proteins or nucleic acids and altering their function. This reactivity is a key factor in its ability to inhibit enzyme activity and induce cytotoxicity.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into its unique properties:

Compound NameMolecular FormulaUnique Features
2-(2,5-Dioxopyrrolidin-1-YL)ethanesulfonyl chlorideC₆H₈ClNO₄SContains dioxo groups, enhancing reactivity and biological activity
Ethanesulfonyl chlorideC₂H₅ClO₂SSimpler structure lacking the pyrrolidine ring; primarily used for sulfonamide synthesis
N-(prop-2-yn-1-YL)ethane-1-sulfonamideC₅H₉NO₂SExhibits unique biological activities related to enzyme inhibition and anti-inflammatory effects

Case Studies

Several case studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against various pathogenic bacteria. Results indicated significant inhibition zones in bacterial cultures treated with different concentrations of the compound, demonstrating its potential as a broad-spectrum antimicrobial agent.
  • Cytotoxicity in Cancer Cells : In vitro experiments on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent increase in apoptosis markers. Flow cytometry analysis confirmed significant cell death at higher concentrations .
  • Enzyme Inhibition Studies : Research focusing on enzyme kinetics showed that this compound effectively inhibited specific target enzymes involved in tumor growth. The IC50 values indicated potency comparable to established inhibitors in the field .

Properties

Molecular Formula

C6H12ClNO2S

Molecular Weight

197.68 g/mol

IUPAC Name

2-pyrrolidin-1-ylethanesulfonyl chloride

InChI

InChI=1S/C6H12ClNO2S/c7-11(9,10)6-5-8-3-1-2-4-8/h1-6H2

InChI Key

HTYRRGFPVSIIBO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCS(=O)(=O)Cl

Origin of Product

United States

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